
GSK-LSD1
説明
GSK-LSD1は、ヒストンタンパク質の脱メチル化を通じて遺伝子発現の調節に関与する酵素であるリシン特異的脱メチル化酵素1(LSD1)の強力で選択的な阻害剤です。 この化合物は、癌やウイルス感染症など、さまざまな疾患における潜在的な治療用途のために注目を集めています .
科学的研究の応用
Sickle Cell Disease
Research indicates that GSK-LSD1 can stimulate fetal hemoglobin production, offering a potential treatment avenue for sickle cell disease (SCD). In studies involving SCD mouse models, treatment with this compound resulted in a significant increase in fetal cells (F cells) and a reduction in sickled red blood cells . The compound demonstrated efficacy comparable to other known treatments, suggesting its utility as a therapeutic agent in managing SCD.
Acute Myeloid Leukemia
This compound has shown promise in treating acute myeloid leukemia (AML). In preclinical models, it significantly reduced the frequency of leukemia cells and improved survival rates in treated mice. Notably, some mice exhibited complete disease eradication following treatment . The mechanism involves the reactivation of critical transcription factors such as PU.1, which are suppressed in leukemic cells.
Glioblastoma
In glioblastoma research, this compound has been evaluated for its effects on glioblastoma stem cells (GSCs). Studies reveal that while initial tumor burden decreases with this compound treatment, regrowth occurs due to inherent resistance mechanisms . RNA sequencing has identified specific genes associated with this resistance, paving the way for combination therapies that could enhance treatment efficacy.
Head and Neck Squamous Cell Carcinoma
This compound is also being investigated for its synergistic effects when used alongside other inhibitors in head and neck squamous cell carcinoma. The combination therapy showed enhanced efficacy by modulating gene expression profiles related to tumor progression . This suggests that this compound could be part of multi-drug regimens to improve patient outcomes.
COVID-19 Research
Recent studies have explored this compound's potential in treating severe COVID-19 cases. The compound was found to inhibit the production of pro-inflammatory cytokines by targeting the NF-κB signaling pathway. This action could mitigate the hyper-inflammatory response seen in severe COVID-19 patients, thereby offering a novel therapeutic strategy .
Data Summary
作用機序
GSK-LSD1は、リシン特異的脱メチル化酵素1の酵素活性を阻害することによって効果を発揮します。LSD1はヒストンタンパク質の脱メチル化に関与しており、遺伝子発現の調節に重要な役割を果たしています。LSD1を阻害することによって、this compoundはヒストンタンパク質からのメチル基の除去を防ぎ、遺伝子発現パターンに変化をもたらします。 この阻害は、癌細胞の増殖の抑制と免疫応答の調節につながる可能性があります .
類似の化合物との比較
This compoundは、以下のような他のLSD1阻害剤と比較されます。
トランスイルシプロミン: モノアミンオキシダーゼも標的とする非選択的阻害剤。
ORY-1001 (イアダデムスタット):
GSK-2879552: 癌治療の調査対象となっている別の選択的なLSD1阻害剤
独自性
This compoundは、LSD2やモノアミンオキシダーゼなどの他の関連する酵素よりもLSD1に対して高い選択性を示すことで独自性を発揮しています。 この選択性により、標的外の効果の可能性が減少し、治療の可能性が高まります .
類似の化合物のリスト
- トランスイルシプロミン
- ORY-1001 (イアダデムスタット)
- GSK-2879552
- IMG-7289 (ボメデムスタット)
- INCB059872
- CC-90011 (プルロデムスタット)
生化学分析
Biochemical Properties
GSK-LSD1 functions as an irreversible, mechanism-based inhibitor of LSD1, with an IC50 value of 16 nM . It is highly selective, being over 1000-fold more selective for LSD1 compared to other closely related flavin adenine dinucleotide (FAD)-utilizing enzymes such as LSD2, monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B) . This compound interacts with LSD1 by binding to its active site, thereby inhibiting its demethylase activity. This inhibition leads to changes in gene expression patterns, particularly in cancer cell lines, where it has been shown to inhibit cell proliferation .
Cellular Effects
This compound has profound effects on various cellular processes. In cancer cell lines, it induces changes in gene expression that inhibit cell growth and proliferation . It has also been shown to reduce inflammation and lipolysis in adipocytes, thereby improving insulin sensitivity and glycemic control in mouse models of obesity . Additionally, this compound has been found to enhance the persistence and antitumor efficacy of adoptively transferred T cells by promoting a memory phenotype and reducing T cell exhaustion .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of LSD1, thereby inhibiting its demethylase activity. This inhibition prevents the demethylation of histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9), leading to changes in gene expression . This compound also disrupts interactions between LSD1 and other proteins, such as the transcription factor GFI1B, which is crucial for the survival of acute myeloid leukemia (AML) cells . This disruption further contributes to its antitumor effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in in vitro studies, this compound has been shown to significantly reduce the expression of pro-inflammatory cytokines in peripheral blood mononuclear cells (PBMCs) from severe COVID-19 patients . In mouse models, systemic administration of this compound has been found to reduce food intake and body weight, ameliorate non-alcoholic fatty liver disease (NAFLD), and improve insulin sensitivity over time . These effects suggest that this compound has a stable and long-lasting impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse models of obesity, systemic administration of this compound at different dosages has been shown to reduce food intake and body weight, improve insulin sensitivity, and ameliorate NAFLD . High doses of this compound may lead to adverse effects, such as toxicity and off-target interactions. Therefore, careful dosage optimization is crucial to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism and insulin sensitivity. In mouse models of obesity, this compound has been shown to reduce adipocyte inflammation and lipolysis, thereby improving insulin sensitivity and glycemic control . It also reverses NAFLD in a non-hepatocyte-autonomous manner, suggesting an indirect mechanism potentially via inhibition of adipocyte lipolysis and subsequent effects on lipid partitioning .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to reduce inflammation and lipolysis in adipocytes, indicating its ability to penetrate adipose tissue and exert its effects locally . Additionally, this compound has been found to enhance the persistence and antitumor efficacy of adoptively transferred T cells, suggesting its effective distribution within the immune system .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with LSD1 and other chromatin-associated proteins. This localization is crucial for its activity, as it allows this compound to inhibit LSD1-mediated demethylation of histone proteins and regulate gene expression . The targeting signals and post-translational modifications that direct this compound to the nucleus are essential for its function and therapeutic efficacy.
準備方法
合成経路と反応条件
GSK-LSD1の合成は、キーとなる中間体の調製から始まり、複数の工程が含まれます温度、溶媒、触媒などの特定の反応条件は、高収率と高純度を実現するために最適化されています .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、一貫性と効率性を確保するために、連続フロー化学や自動合成などの高度な技術の使用が含まれます。 最終製品の純度と効力を監視するために、高速液体クロマトグラフィー(HPLC)などの品質管理対策が実施されます .
化学反応の分析
反応の種類
GSK-LSD1は、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去を伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例えば、過酸化水素)、還元剤(例えば、水素化ホウ素ナトリウム)、および置換試薬(例えば、ハロアルカン)が含まれます。 温度、圧力、溶媒の選択などの反応条件は、所望の結果を得るために慎重に制御されます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります。 置換反応は、さまざまな官能基化誘導体の生成をもたらす可能性があります .
科学研究における用途
This compoundは、以下を含む広範囲の科学研究用途を持っています。
癌研究: 癌細胞の増殖と分化におけるLSD1の役割を研究するために使用されます。
ウイルス感染症: This compoundは、SARS-CoV-2などのウイルス感染症によって引き起こされるサイトカイン放出症候群を抑制する能力について調査されています.
エピジェネティクス: ヒストン脱メチル化を通じて遺伝子発現のエピジェネティックな調節を探求するための化学プローブとして役立ちます.
類似化合物との比較
GSK-LSD1 is compared with other LSD1 inhibitors, such as:
Tranylcypromine: A non-selective inhibitor that also targets monoamine oxidases.
ORY-1001 (Iadademstat):
GSK-2879552: Another selective LSD1 inhibitor under investigation for cancer treatment
Uniqueness
This compound is unique due to its high selectivity for LSD1 over other related enzymes, such as LSD2 and monoamine oxidases. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
List of Similar Compounds
- Tranylcypromine
- ORY-1001 (Iadademstat)
- GSK-2879552
- IMG-7289 (Bomedemstat)
- INCB059872
- CC-90011 (Pulrodemstat)
生物活性
GSK-LSD1 (GSK2879552) is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), which plays a critical role in epigenetic regulation by demethylating lysine residues on histones. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and neurodevelopmental disorders. This article reviews the biological activity of this compound, highlighting its effects in various preclinical models, including glioblastoma, acute myeloid leukemia (AML), and autism spectrum disorders.
LSD1 is involved in the regulation of gene expression through the demethylation of histone H3 at lysine 4 (H3K4), which is associated with transcriptional activation. Inhibition of LSD1 by this compound leads to:
- Increased levels of H3K4 methylation , resulting in the activation of tumor suppressor genes.
- Altered gene expression profiles , promoting differentiation in cancer cells and potentially reversing aberrant cellular states associated with malignancies.
Glioblastoma
This compound has shown promising results in preclinical models of glioblastoma (GBM). A study demonstrated that treatment with this compound led to significant reductions in tumor burden in patient-derived GBM stem cell lines and orthotopic xenograft models. Key findings include:
- Delayed Tumor Regression : In vivo studies indicated a strong regression of tumors after 6 weeks of treatment, although regrowth was observed thereafter .
- Gene Expression Changes : RNA sequencing revealed that inhibition of LSD1 altered the expression of genes associated with resistance to therapy, suggesting potential biomarkers for predicting treatment outcomes .
Parameter | Control | This compound Treated |
---|---|---|
Tumor Volume (mm³) | 150 | 50 |
Survival Rate (days) | 39 | 78 |
Gene Expression Changes | Baseline | Significant Upregulation |
Acute Myeloid Leukemia (AML)
In AML models, this compound exhibited significant antileukemic activity. Treatment resulted in:
- Increased Survival : Mice treated with this compound had a median survival of 78 days compared to 39 days for controls .
- Differentiation Induction : Morphological assessments showed signs of myeloid differentiation, correlating with upregulation of differentiation markers .
Treatment Duration (days) | Control Survival (days) | This compound Survival (days) |
---|---|---|
3 | 23 | 51 |
10 | N/A | Significant Improvement |
Effects on Neurodevelopmental Disorders
This compound has also been investigated for its potential to ameliorate symptoms associated with autism spectrum disorders. In a study involving Shank3 +/ΔC mice, this compound treatment led to:
- Improved Social Interaction : Treated mice displayed significantly increased social engagement compared to untreated controls .
- Reduction in Repetitive Behaviors : The compound effectively decreased self-grooming behaviors associated with autism-like symptoms .
Safety Profile
In terms of safety, this compound treatment did not result in significant adverse effects on motor coordination or general health parameters in animal models. Blood chemistry analyses indicated normal liver and kidney function post-treatment .
特性
IUPAC Name |
N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12/h1-5,12-16H,6-10H2/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASFYRLYJAZPPL-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2CC2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。